molecular formula C9H15NOS B13650724 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol

4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol

Cat. No.: B13650724
M. Wt: 185.29 g/mol
InChI Key: KUTSQFMZNQAEEQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate amines and alcohols under controlled conditions . The reaction typically requires a catalyst and may involve steps such as heating and stirring under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups, along with the thiophene ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

4-amino-2-methyl-1-thiophen-3-ylbutan-2-ol

InChI

InChI=1S/C9H15NOS/c1-9(11,3-4-10)6-8-2-5-12-7-8/h2,5,7,11H,3-4,6,10H2,1H3

InChI Key

KUTSQFMZNQAEEQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(CC1=CSC=C1)O

Origin of Product

United States

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